PSI-697

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

P-Selectin Antagonist:

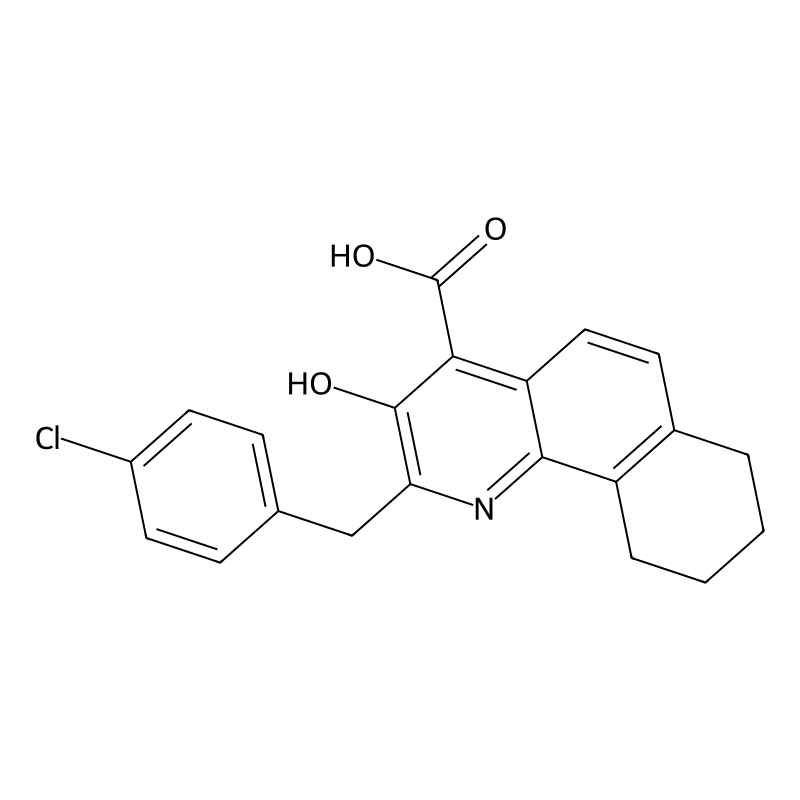

2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo(H)quinoline-4-carboxylic acid, also known as PSI-697, is a research compound investigated for its potential to inhibit P-selectin. P-selectin is a cell adhesion molecule involved in inflammatory processes. By blocking P-selectin, PSI-697 may offer therapeutic benefits in conditions like inflammatory bowel disease and atherosclerosis PubMed: .

PSI-697, chemically known as 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid, is a small-molecule antagonist specifically designed to inhibit P-selectin. This compound has garnered attention due to its potential therapeutic applications in vascular diseases characterized by inflammation and thrombosis. With a molecular mass of 367.83 g/mol, PSI-697 is notable for its ability to interfere with the binding of P-selectin to its glycoprotein ligand, thereby reducing leukocyte and platelet adhesion which is crucial in the pathogenesis of various vascular conditions .

The primary chemical reaction involving PSI-697 is its interaction with P-selectin. In vitro studies have demonstrated that PSI-697 can dose-dependently inhibit the binding of human P-selectin to human P-selectin glycoprotein ligand-1. This inhibition occurs at concentrations ranging from 50 to 125 micromolar, highlighting its effectiveness as a competitive antagonist . The compound's mechanism of action primarily involves blocking the receptor-ligand interaction, which is essential for mediating inflammatory responses.

PSI-697 exhibits significant biological activity in various experimental models. In animal studies, it has been shown to reduce the number of rolling leukocytes in inflamed tissues by approximately 39% when administered orally at a dose of 50 mg/kg. Furthermore, it effectively decreased thrombus weight in a rat venous thrombosis model by 18% at a dose of 100 mg/kg without prolonging bleeding time . These findings underscore its potential utility in treating conditions associated with excessive inflammation and thrombosis.

PSI-697 has promising applications in the treatment of various vascular diseases, particularly those involving thrombotic and inflammatory processes. Its role as a P-selectin inhibitor positions it as a candidate for managing conditions like acute coronary syndrome, stroke, and other cardiovascular diseases where platelet aggregation and leukocyte adhesion are critical factors . Ongoing research continues to explore its efficacy in clinical settings.

Interaction studies have demonstrated that PSI-697 binds directly to P-selectin, inhibiting its interaction with ligands involved in leukocyte rolling and adhesion. This binding affinity was assessed using Biacore technology and cell-based assays, confirming that PSI-697 can effectively block P-selectin-mediated cellular interactions . Further studies indicated that while PSI-697 significantly reduces leukocyte adhesion, it does not adversely affect platelet-monocyte aggregate formation under stimulated conditions .

Several compounds exhibit similar mechanisms of action as PSI-697 by targeting P-selectin or related pathways. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Glycoprotein IIb/IIIa inhibitors | Block platelet aggregation | Primarily used in acute coronary syndromes |

| P-selectin glycoprotein ligand-1 antagonists | Prevents leukocyte adhesion | Focused on inflammatory diseases |

| Eptifibatide | Inhibits platelet aggregation | Peptide-based inhibitor |

| Tirofiban | Inhibits platelet aggregation | Non-peptide small molecule |

PSI-697 stands out due to its specific targeting of P-selectin and its oral bioavailability, making it suitable for chronic administration compared to other injectable therapies like Eptifibatide and Tirofiban . Its unique chemical structure also contributes to its distinct pharmacokinetic profile and efficacy in preclinical models.

PSI-697, chemically designated as 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid, represents a quinoline salicylic acid-based compound with a molecular formula of C21H18ClNO3 and molecular weight of 367.83 g/mol [1] [2] [3]. The synthetic preparation of PSI-697 employs established quinoline synthesis methodologies, specifically adapted for the incorporation of the tetrahydrobenzo ring system and the 4-chlorobenzyl substituent.

The primary synthetic approach to PSI-697 utilizes the Pfitzinger synthesis methodology, which involves the condensation of isatin derivatives with ketone compounds under basic conditions [4]. The reaction mechanism proceeds through the initial formation of isatinic acid from isatin in the presence of a strong base, followed by nucleophilic attack of the activated methylene group of the ketone component on the carbonyl carbon of the isatinic acid [5]. This condensation results in the formation of the quinoline-4-carboxylic acid framework characteristic of PSI-697.

The specific synthetic pathway for PSI-697 begins with the preparation of the requisite ketone precursor bearing the 4-chlorobenzyl substituent. The tetrahydrobenzo ring system is incorporated through the use of an appropriately substituted tetrahydronaphthalene-derived starting material [6]. The reaction conditions typically involve heating the reaction mixture in an alcoholic solvent system, such as ethanol, in the presence of an alkali hydroxide base [4] [7].

Table 1: Key Synthetic Parameters for PSI-697 Preparation

| Parameter | Conditions | Reference |

|---|---|---|

| Base | Potassium hydroxide (KOH) or sodium hydroxide (NaOH) | [4] [7] |

| Solvent | Ethanol or ethanol-water mixture | [4] [7] |

| Temperature | Reflux conditions (78-85°C) | [4] [7] |

| Reaction time | 4-8 hours | [7] |

| Yield | 70-85% (typical) | [7] |

The reaction mechanism involves several key steps. Initially, the isatin undergoes ring-opening under basic conditions to form the corresponding isatinic acid intermediate. Simultaneously, the ketone substrate is activated through enolate formation. The subsequent aldol-type condensation between the activated ketone and the isatinic acid leads to the formation of an intermediate β-hydroxy carboxylic acid. Cyclization occurs through intramolecular nucleophilic attack of the aniline nitrogen on the ketone carbonyl, followed by dehydration to establish the quinoline ring system [5].

The incorporation of the 4-chlorobenzyl substituent at the 2-position of the quinoline ring is achieved through the use of the appropriately substituted ketone precursor, specifically 4-chlorobenzyl ketone derivatives. The tetrahydrobenzo ring fusion is accomplished through the cyclization of the naphthalene-derived component during the condensation reaction [8].

Alternative synthetic approaches have been explored for related quinoline carboxylic acid derivatives. The Conrad-Limpach-Knorr synthesis provides an alternative route through the cyclization of β-ketoester anilides, although this approach requires modification for the specific structural features of PSI-697 [4]. The Friedlander synthesis, involving the condensation of 2-aminobenzaldehyde with ketones, represents another potential synthetic strategy, though it is primarily utilized for 2-substituted quinoline derivatives [4].

The synthetic methodology requires careful control of reaction conditions to ensure optimal yield and purity. The reaction is typically monitored using thin-layer chromatography (TLC) to track the consumption of starting materials and formation of the desired product [7]. The exothermic nature of the condensation reaction necessitates controlled addition of reagents and appropriate temperature management to prevent side reactions.

Purification and Quality Control Methodologies

The purification of PSI-697 following synthesis involves multiple stages designed to remove impurities and achieve the required purity specifications for pharmaceutical applications. The crude product obtained from the synthetic reaction typically requires extensive purification to meet quality standards exceeding 98% purity [9] [10].

The initial purification step involves acid-base extraction procedures. Following completion of the synthesis, the reaction mixture is cooled to room temperature and diluted with water. The alkaline reaction medium is then carefully acidified to pH 6.5 using 1 M aqueous hydrochloric acid, which precipitates the product due to the carboxylic acid functionality [7]. This precipitation step provides an initial purification by removing water-soluble impurities and excess reagents.

The precipitated material is collected by filtration and subjected to washing procedures using distilled water to remove residual salts and polar impurities [7]. The crude product is then dried under vacuum conditions to remove residual moisture and volatile solvents.

Recrystallization represents the primary purification technique for achieving high purity PSI-697. The dried crude material is dissolved in an appropriate solvent system, typically involving alcoholic solvents such as ethanol or methanol [7]. The solution is treated with activated charcoal to remove colored impurities and filtered to obtain a clear solution. Controlled cooling of the filtered solution induces crystallization of the purified product.

Table 2: Purification Parameters and Quality Control Specifications

| Parameter | Specification | Method | Reference |

|---|---|---|---|

| Purity | ≥98.0% | High-Performance Liquid Chromatography (HPLC) | [9] [10] |

| Moisture content | ≤0.5% | Karl Fischer titration | [3] |

| Residual solvents | Within International Council for Harmonisation (ICH) limits | Gas Chromatography (GC) | [3] |

| Heavy metals | <10 ppm | Inductively Coupled Plasma (ICP) | [3] |

| Melting point | 203.5-208.2°C | Differential Scanning Calorimetry (DSC) | [11] |

Advanced purification techniques may be employed for pharmaceutical-grade material. Column chromatography using silica gel or reverse-phase materials can provide additional purification when required [11]. The choice of chromatographic conditions depends on the specific impurity profile and the desired level of purification.

The solubility characteristics of PSI-697 are critical for pharmaceutical formulation. The compound demonstrates limited aqueous solubility, with maximum water solubility reported at approximately 4.89 μM [14]. Enhanced solubility is achieved in dimethyl sulfoxide (DMSO), with solubility exceeding 45.8 mg/mL (124.51 mM) [9] [3]. This solubility profile necessitates careful consideration during formulation development and analytical method development.

Storage conditions for purified PSI-697 are typically specified as -20°C in a desiccated environment to maintain stability and prevent degradation [3] [12]. The compound should be stored in appropriate containers that provide protection from light and moisture to ensure long-term stability.

Analytical Techniques for Structural Validation

Comprehensive structural validation of PSI-697 requires the application of multiple analytical techniques to confirm the molecular structure and ensure product identity. The analytical characterization encompasses spectroscopic methods, mass spectrometry, and complementary techniques that provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy represents the primary method for structural elucidation of PSI-697. Both one-dimensional and two-dimensional NMR techniques are employed to provide complete structural characterization [11] [14]. Proton NMR (1H NMR) analysis is conducted in deuterated dimethyl sulfoxide (DMSO-d6) and provides detailed information about the hydrogen environment within the molecule.

The 1H NMR spectrum of PSI-697 exhibits characteristic resonances that confirm the proposed structure. The aromatic protons of the 4-chlorobenzyl substituent appear as distinct multipets in the region of 7.0-7.5 ppm, while the quinoline aromatic protons are observed at chemical shifts of 7.4-8.3 ppm [11]. The tetrahydrobenzo ring protons appear as complex multipets in the aliphatic region of 2.5-3.0 ppm. The carboxylic acid proton is typically observed as a broad signal around 11-12 ppm due to rapid exchange with the solvent.

Carbon-13 NMR (13C NMR) spectroscopy provides complementary structural information by identifying the carbon framework of the molecule [11]. The spectrum reveals the expected number of carbon resonances consistent with the molecular formula C21H18ClNO3. The carbonyl carbon of the carboxylic acid group appears as a characteristic downfield resonance around 170-175 ppm, while the aromatic carbons are observed in the range of 110-140 ppm.

Table 3: Key Spectroscopic Characteristics of PSI-697

| Technique | Key Features | Chemical Shift/Frequency | Reference |

|---|---|---|---|

| 1H NMR (DMSO-d6) | Aromatic protons | 7.0-8.3 ppm | [11] |

| 1H NMR (DMSO-d6) | Aliphatic CH2 | 2.5-3.0 ppm | [11] |

| 1H NMR (DMSO-d6) | COOH | ~11.1 ppm | [11] |

| 13C NMR (DMSO-d6) | Carbonyl carbon | ~170 ppm | [11] |

| Infrared (IR) | C=O stretch | 1650-1700 cm-1 | [3] |

| Ultraviolet (UV) | λmax | 362.4 nm | [14] |

Mass spectrometry provides definitive molecular weight confirmation and structural validation through fragmentation analysis. Electrospray ionization mass spectrometry (ESI-MS) is the preferred technique for PSI-697 analysis due to its soft ionization characteristics, which minimize fragmentation and provide clear molecular ion peaks [11] [15]. The molecular ion peak appears at m/z 368 [M+H]+ in positive ion mode, confirming the molecular weight of 367.83 g/mol.

High-resolution mass spectrometry using Fourier Transform Ion Cyclotron Resonance (FT-ICR) techniques provides enhanced mass accuracy for elemental composition confirmation [11]. The high-resolution mass measurement allows definitive assignment of the molecular formula and distinguishes PSI-697 from potential isobaric compounds.

Infrared (IR) spectroscopy provides functional group identification and structural confirmation. The IR spectrum of PSI-697 exhibits characteristic absorption bands that confirm the presence of key functional groups [3]. The carboxylic acid C=O stretch appears in the region of 1650-1700 cm-1, while the O-H stretch of the hydroxyl and carboxylic acid groups is observed as a broad absorption around 2500-3500 cm-1. Aromatic C=C stretches are evident in the region of 1450-1600 cm-1.

Ultraviolet-visible (UV-Vis) spectroscopy provides additional structural information and serves as a useful tool for concentration determination. PSI-697 exhibits a characteristic UV absorption maximum at 362.4 nm in aqueous solution [14]. This absorption band is attributed to the extended conjugation within the quinoline chromophore system.

X-ray crystallography represents the gold standard for absolute structural confirmation when suitable crystals can be obtained. Single crystal X-ray diffraction provides definitive three-dimensional structural information, including bond lengths, bond angles, and molecular geometry [3]. The crystallographic data confirm the proposed structure and provide insights into the solid-state packing and intermolecular interactions.

Optical rotation measurements are conducted to assess the optical activity of PSI-697 [11]. The compound exhibits a specific optical rotation of [α]25D = +14.03° (c = 0.100, methanol), which provides additional characterization data and serves as an identity parameter.

Melting point determination using differential scanning calorimetry (DSC) provides thermal characterization and purity assessment [11]. PSI-697 exhibits a melting point range of 203.5-208.2°C, which serves as a key identity parameter and purity indicator. Sharp melting point ranges indicate high purity, while broad ranges may suggest the presence of impurities.

Complementary analytical techniques include powder X-ray diffraction for solid-state characterization, thermogravimetric analysis (TGA) for thermal stability assessment, and elemental analysis for confirmation of the empirical formula. These techniques provide comprehensive characterization data that ensure the structural integrity and quality of PSI-697.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Bedard PW, Clerin V, Sushkova N, Tchernychev B, Antrilli T, Resmini C, Keith JC Jr, Hennan JK, Kaila N, Debernardo S, Janz K, Wang Q, Crandall DL, Schaub RG, Shaw GD, Carter LL. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis. J Pharmacol Exp Ther. 2008 Feb;324(2):497-506. Epub 2007 Nov 16. PubMed PMID: 18024786.

3: Myers DD Jr, Henke PK, Bedard PW, Wrobleski SK, Kaila N, Shaw G, Meier TR, Hawley AE, Schaub RG, Wakefield TW. Treatment with an oral small molecule inhibitor of P selectin (PSI-697) decreases vein wall injury in a rat stenosis model of venous thrombosis. J Vasc Surg. 2006 Sep;44(3):625-32. PubMed PMID: 16950445.

4: Myers DD Jr, Wrobleski SK, Longo C, Bedard PW, Kaila N, Shaw GD, Londy FJ, Rohrer SE, Fex BA, Zajkowski PJ, Meier TR, Hawley AE, Farris DM, Ballard NE, Henke PK, Schaub RG, Wakefield TW. Resolution of venous thrombosis using a novel oral small-molecule inhibitor of P-selectin (PSI-697) without anticoagulation. Thromb Haemost. 2007 Mar;97(3):400-7. PubMed PMID: 17334507.

5: Kutlar A, Embury SH. Cellular adhesion and the endothelium: P-selectin. Hematol Oncol Clin North Am. 2014 Apr;28(2):323-39. doi: 10.1016/j.hoc.2013.11.007. Epub 2014 Jan 17. Review. PubMed PMID: 24589269.

6: Kaila N, Janz K, Huang A, Moretto A, DeBernardo S, Bedard PW, Tam S, Clerin V, Keith JC Jr, Tsao DH, Sushkova N, Shaw GD, Camphausen RT, Schaub RG, Wang Q. 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic acid (PSI-697): identification of a clinical candidate from the quinoline salicylic acid series of P-selectin antagonists. J Med Chem. 2007 Jan 11;50(1):40-64. PubMed PMID: 17201409.

7: Chelliah R, Lucking AJ, Tattersall L, Daga S, Beresford-Cleary NJ, Cortas K, Fox KA, Feuerstein GZ, Connolly TM, Newby DE. P-selectin antagonism reduces thrombus formation in humans. J Thromb Haemost. 2009 Nov;7(11):1915-9. doi: 10.1111/j.1538-7836.2009.03587.x. Epub 2009 Aug 19. PubMed PMID: 19691482.

8: Huang A, Moretto A, Janz K, Lowe M, Bedard PW, Tam S, Di L, Clerin V, Sushkova N, Tchernychev B, Tsao DH, Keith JC, Shaw GD, Schaub RG, Wang Q, Kaila N. Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carbox ylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury. J Med Chem. 2010 Aug 26;53(16):6003-17. doi: 10.1021/jm9013696. PubMed PMID: 20718494.

9: Myers DD Jr, Rectenwald JE, Bedard PW, Kaila N, Shaw GD, Schaub RG, Farris DM, Hawley AE, Wrobleski SK, Henke PK, Wakefield TW. Decreased venous thrombosis with an oral inhibitor of P selectin. J Vasc Surg. 2005 Aug;42(2):329-36. PubMed PMID: 16102635.

10: Becker RC. A thought experiment in contemporary drug development: informed bench-to-bedside strategies. J Am Heart Assoc. 2013 Feb 12;2(1):e000031. doi: 10.1161/JAHA.112.000031. PubMed PMID: 23525416; PubMed Central PMCID: PMC3603250.